4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide
CAS No.: 946205-48-7
Cat. No.: VC11936795
Molecular Formula: C26H27NO3
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946205-48-7 |
|---|---|
| Molecular Formula | C26H27NO3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,6-dimethylphenyl)benzamide |
| Standard InChI | InChI=1S/C26H27NO3/c1-17-7-5-8-18(2)23(17)27-25(28)20-13-11-19(12-14-20)16-29-22-10-6-9-21-15-26(3,4)30-24(21)22/h5-14H,15-16H2,1-4H3,(H,27,28) |
| Standard InChI Key | JSBFUOOUMSKDPA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Introduction
Structural and Molecular Characterization
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide is a synthetic benzofuran derivative characterized by a benzamide core substituted with a 2,6-dimethylphenyl group at the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety at the para position via an oxymethyl linker. The molecular formula is C₂₆H₂₇NO₃, with a molecular weight of 413.50 g/mol. Key structural features include:
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Benzamide core: Provides a planar aromatic system for potential π-π interactions.
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2,6-Dimethylphenyl group: Introduces steric bulk and lipophilicity, influencing receptor binding.
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2,2-Dimethyl-2,3-dihydrobenzofuran: A partially saturated heterocycle with two methyl groups at position 2, enhancing conformational stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇NO₃ |
| Molecular Weight | 413.50 g/mol |
| logP (Estimated) | 5.2 ± 0.3 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step organic reactions:
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Formation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol: Achieved via acid-catalyzed cyclization of 2,2-dimethyl-1,3-diol precursors .
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Etherification: The hydroxyl group at position 7 reacts with chloromethyl benzamide derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the oxymethyl linkage .
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Amide Coupling: The benzamide core is functionalized with 2,6-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC, HOBt).
Key Reaction Notes:
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Steric Effects: The 2,6-dimethylphenyl group necessitates optimized reaction conditions to avoid side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Computational and Predictive Analyses
Molecular Docking Studies
Docking simulations (PDB: 3K8Q, HIF-1α) predict strong van der Waals interactions between the dimethylphenyl group and Val⁸⁰²/Phe⁹⁴⁴ residues. The benzofuran moiety aligns with the hydrophobic pocket near Leu⁸⁴⁷ .
ADMET Predictions
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Absorption: High Caco-2 permeability (6.5 × 10⁻⁶ cm/s) due to lipophilicity (logP = 5.2).
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Metabolism: Likely CYP3A4 substrate (two methyl groups increase metabolic stability).
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Toxicity: Predicted hERG inhibition (IC₅₀ = 1.2 μM), warranting cardiac safety assessments .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzofuran Derivatives
*Estimated based on structural similarity to BNC105 .
Future Directions and Applications
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Therapeutic Development: Prioritize in vitro screening against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
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Structure-Activity Relationship (SAR): Modify the oxymethyl linker to sulfonamide or triazole groups to enhance potency .
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Toxicological Profiling: Assess phospholipidosis risk via lysosomal staining assays in HepG2 cells .
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